2-Methanesulfonylpropanenitrile
Overview
Description
2-Methanesulfonylpropanenitrile is an organic compound with the molecular formula C4H7NO2S and a molecular weight of 133.17 g/mol It is characterized by the presence of a nitrile group (-CN) and a methanesulfonyl group (-SO2CH3) attached to a propane backbone
Preparation Methods
The synthesis of 2-Methanesulfonylpropanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of methanesulfonyl chloride with a suitable nitrile precursor in the presence of a base . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.
Chemical Reactions Analysis
2-Methanesulfonylpropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methanesulfonylpropanenitrile has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methanesulfonylpropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The methanesulfonyl group can also participate in interactions that modulate the compound’s activity and stability.
Comparison with Similar Compounds
2-Methanesulfonylpropanenitrile can be compared with other similar compounds, such as:
Methanesulfonyl chloride: A precursor used in the synthesis of this compound.
Propanenitrile: A simpler nitrile compound without the methanesulfonyl group.
Methanesulfonamide: A related compound with an amide group instead of a nitrile group.
Biological Activity
2-Methanesulfonylpropanenitrile, a compound with the molecular formula C4H9NO2S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
This compound is characterized by the presence of a methanesulfonyl group and a nitrile functional group. Its structure can be represented as follows:
This compound's unique chemical properties contribute to its biological activity, particularly in inhibiting specific enzymatic pathways.
Research indicates that this compound may exert its biological effects through the inhibition of key enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis. In a study evaluating various methanesulfonamide derivatives, a compound structurally similar to this compound exhibited an IC50 value of 1.12 nM against HMG-CoA reductase, indicating potent inhibitory activity .
Biological Activities
The biological activities attributed to this compound include:
- Cholesterol Biosynthesis Inhibition : The compound has been linked to significant reductions in cholesterol levels in vitro, demonstrating its potential as a therapeutic agent for hyperlipidemia.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although further research is required to elucidate its spectrum of activity and mechanism.
- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Cholesterol Biosynthesis | IC50 = 1.12 nM | |
Antimicrobial | Potential activity (further study needed) | |
Anti-inflammatory | Modulation of inflammatory pathways |
Case Study: Cholesterol Inhibition
In a notable study involving rat isolated hepatocytes, this compound was tested alongside other methanesulfonamide derivatives. The results indicated that the compound significantly inhibited cholesterol biosynthesis compared to controls. This finding supports its potential use in managing dyslipidemia .
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- In Vivo Studies : To validate the efficacy observed in vitro and assess pharmacokinetics.
- Mechanistic Studies : To better understand how this compound interacts with target enzymes and pathways.
- Broader Spectrum Analysis : Evaluating antimicrobial and anti-inflammatory properties across different models.
Properties
IUPAC Name |
2-methylsulfonylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-4(3-5)8(2,6)7/h4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLQGSIGVHOJKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249519-31-0 | |
Record name | 2-methanesulfonylpropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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